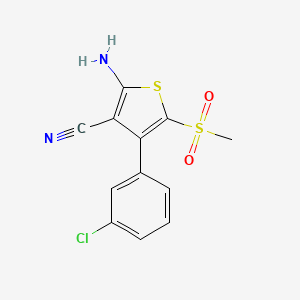
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound belonging to the thiophene family, known for its diverse biological activities. The structural features of this compound, including the presence of an amino group, a chlorophenyl moiety, and a methylsulfonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 350989-54-7
- Molecular Formula : C14H14ClN3O2S
- Molecular Weight : 303.79 g/mol
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Similar Thiophene Derivative | Anticancer | 10.0 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce the production of prostaglandins, which are mediators of inflammation.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been widely studied. This specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that thiophene derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
- Anti-inflammatory Research : In vivo studies using animal models showed that administration of this compound led to reduced swelling and pain in models of induced inflammation.
Propriétés
Formule moléculaire |
C12H9ClN2O2S2 |
|---|---|
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
2-amino-4-(3-chlorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-3-2-4-8(13)5-7/h2-5H,15H2,1H3 |
Clé InChI |
MYRZLPRORXSHBK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















